molecular formula C20H23NO4S B11678464 Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Ethyl 2-{[(4-methoxyphenyl)carbonyl]amino}-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B11678464
M. Wt: 373.5 g/mol
InChI Key: OQERGNAVACHEAN-UHFFFAOYSA-N
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Description

ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by the presence of a benzothiophene core, which is a sulfur-containing heterocycle, and various functional groups including an ethyl ester, a methoxybenzamido group, and a methyl group

Preparation Methods

The synthesis of ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a suitable diene or alkyne precursor.

    Introduction of the Methoxybenzamido Group: This step involves the reaction of the benzothiophene intermediate with 4-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the methoxybenzamido derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to scale up the synthesis.

Chemical Reactions Analysis

ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido group, where nucleophiles such as amines or thiols can replace the methoxy group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit enzymes such as cyclin-dependent kinases (CDKs) and protein kinases, which play crucial roles in cell cycle regulation and signal transduction . By inhibiting these enzymes, the compound can induce apoptosis in cancer cells and disrupt their proliferation.

Comparison with Similar Compounds

ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other benzothiophene derivatives and similar compounds:

The uniqueness of ETHYL 2-(4-METHOXYBENZAMIDO)-5-METHYL-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE lies in its specific combination of functional groups and its potent biological activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C20H23NO4S

Molecular Weight

373.5 g/mol

IUPAC Name

ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

InChI

InChI=1S/C20H23NO4S/c1-4-25-20(23)17-15-11-12(2)5-10-16(15)26-19(17)21-18(22)13-6-8-14(24-3)9-7-13/h6-9,12H,4-5,10-11H2,1-3H3,(H,21,22)

InChI Key

OQERGNAVACHEAN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CC(CC2)C)NC(=O)C3=CC=C(C=C3)OC

Origin of Product

United States

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